2-ethenyl-1H-imidazole hydrochloride

Description

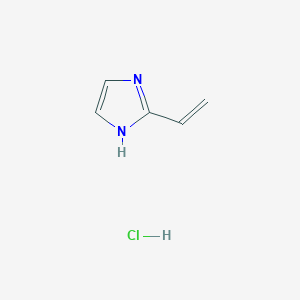

2-Ethenyl-1H-imidazole hydrochloride (CAS: CID 564928) is an imidazole derivative characterized by a vinyl group (-CH=CH₂) at position 2 of the imidazole ring. Its molecular formula is C₅H₆N₂·HCl, with a molecular weight of 130.58 g/mol. The SMILES notation is C=CC1=NC=CN1, and the InChIKey is MLMGJTAJUDSUKA-UHFFFAOYSA-N .

Key structural features include:

- A planar imidazole ring with conjugated π-electrons.

- A reactive ethenyl substituent enabling polymerization or electrophilic addition reactions.

- Hydrochloride salt formation, enhancing solubility in polar solvents.

Collision Cross-Section (CCS) data, derived from ion mobility spectrometry, reveals its behavior in mass spectrometry:

| Ion Form | CCS (Ų) |

|---|---|

| [M+H]⁺ | 117.2 |

| [M+Na]⁺ | 128.9 |

| [M+NH₄]⁺ | 125.4 |

These values indicate moderate gas-phase stability, influenced by the ethenyl group’s electron-withdrawing effects .

Properties

Molecular Formula |

C5H7ClN2 |

|---|---|

Molecular Weight |

130.57 g/mol |

IUPAC Name |

2-ethenyl-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C5H6N2.ClH/c1-2-5-6-3-4-7-5;/h2-4H,1H2,(H,6,7);1H |

InChI Key |

GUEBVLHWOCAUCO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC=CN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-1H-imidazole hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazoles often involve multi-step processes that ensure high yields and purity. These methods may include the use of protective groups, hydrolysis, and heterocyclization with simultaneous decarboxylation . The choice of solvents and catalysts is crucial to optimize the reaction conditions and achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-ethenyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

2-ethenyl-1H-imidazole hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and antifungal properties.

Industry: Utilized in the production of polymers and other functional materials.

Mechanism of Action

The mechanism of action of 2-ethenyl-1H-imidazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole Derivatives

Key Observations :

- Electronic Effects : The ethenyl group in 2-ethenyl-1H-imidazole HCl enhances electrophilicity compared to hydroxymethyl (electron-donating) or chloroethyl (strongly electron-withdrawing) substituents .

- Solubility : Hydrochloride salts generally improve aqueous solubility, but bulkier substituents (e.g., methoxybenzyl in ) reduce it.

- Reactivity : The chloroethyl group in 5-(2-chloroethyl)-1H-imidazole HCl facilitates alkylation reactions, whereas the ethenyl group supports polymerization or Michael additions .

Physicochemical and Analytical Properties

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.